4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

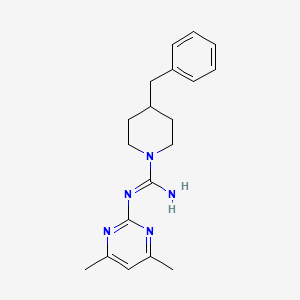

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete systematic name 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide describes a molecular structure built around a central piperidine ring system. The piperidine core serves as the primary structural framework, positioned at the 4-position with a benzyl substituent that extends the molecular architecture through a phenylmethyl linkage.

The carboximidamide functional group represents a critical structural element that connects the piperidine system to the pyrimidine moiety. This carboximidamide bridge creates a guanidine-like functionality that establishes the compound's distinctive chemical character. The pyrimidine component exhibits substitution at the 4 and 6 positions with methyl groups, creating a dimethylpyrimidine system that contributes to the overall molecular complexity.

Structural interpretation through computational chemistry methods reveals that the compound adopts conformations influenced by the spatial requirements of the multiple ring systems and substituents. The benzyl group provides aromatic character and extends the molecular length, while the dimethylpyrimidine system introduces additional nitrogen-containing heterocyclic functionality. The carboximidamide linkage allows for potential hydrogen bonding interactions and contributes to the compound's overall polarity characteristics.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₅N₅ represents the atomic composition of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide, indicating a structure containing nineteen carbon atoms, twenty-five hydrogen atoms, and five nitrogen atoms. This formula reflects the significant nitrogen content resulting from the presence of multiple nitrogen-containing functional groups including the piperidine ring, pyrimidine system, and carboximidamide functionality.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 19 | 70.58% |

| Hydrogen | 25 | 7.79% |

| Nitrogen | 5 | 21.63% |

The molecular weight calculations consistently report values of 323.435 atomic mass units across multiple database sources. This molecular weight places the compound in the medium-sized organic molecule category, suitable for various research applications while maintaining reasonable synthetic accessibility. The relatively high nitrogen content of 21.63% by mass reflects the presence of five nitrogen atoms distributed across the piperidine, pyrimidine, and carboximidamide structural elements.

Exact mass determinations using high-resolution mass spectrometry techniques provide precise molecular weight values of 323.210999 atomic mass units. This exact mass measurement enables accurate identification and confirmation of the compound's molecular identity in analytical chemistry applications. The slight difference between nominal molecular weight and exact mass reflects the binding energy contributions from the constituent atoms and provides important information for mass spectrometric analysis.

Registry Numbers and CAS Identification

The Chemical Abstracts Service registry number 524057-32-7 serves as the primary unique identifier for 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide across global chemical databases and regulatory systems. This Chemical Abstracts Service designation provides unambiguous identification that enables accurate tracking and referencing of the compound across diverse scientific and commercial applications.

Table 2: Registry and Database Identifiers

| Database/Registry | Identifier | Type |

|---|---|---|

| Chemical Abstracts Service | 524057-32-7 | Registry Number |

| Molecular Design Limited | MFCD03615553 | Catalogue Number |

| PubChem | 5738379 | Compound Identifier |

| PubChem | 162026985 | Substance Identifier |

The Molecular Design Limited number MFCD03615553 provides additional cataloging information used primarily in chemical inventory management and procurement systems. This identifier facilitates commercial availability tracking and enables researchers to locate suppliers and obtain samples for research purposes. The Molecular Design Limited system maintains comprehensive databases of chemical compounds with associated structural and property information.

Properties

IUPAC Name |

4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFROMEGOURCVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Introduction of Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is added through a condensation reaction with the piperidine ring.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The process involves:

Continuous Flow Synthesis: Reactants are continuously fed into a reactor where the reactions occur under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidinyl groups using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 4-Benzyl-N-(4-methylpyrimidin-2-yl)piperidine-1-carboximidamide

- 4-Benzyl-N-(4,6-dimethylpyridin-2-yl)piperidine-1-carboximidamide

- 4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboxamide

Uniqueness

4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a benzyl group and a dimethylpyrimidinyl group on the piperidine ring makes it a versatile compound for various applications.

Biological Activity

4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

The compound has the following chemical properties:

- Molecular Formula : C₁₉H₂₅N₅

- Molecular Weight : 325.45 g/mol

- CAS Number : 524057-32-7

- MDL Number : MFCD03615553

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors, which can lead to various pharmacological effects.

Binding Affinity and Inhibition Studies

Recent studies have focused on the binding affinity of 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide to specific receptors and enzymes. For instance, docking studies suggest that this compound may exhibit significant binding to acetylcholinesterase (AChE), a key enzyme in neurotransmission.

| Target | Binding Affinity (kcal/mol) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase | -9.5 | Reversible Inhibitor |

| Muscarinic Receptor | -8.7 | Competitive Inhibition |

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of neurodegeneration. It was shown to reduce neuronal cell death induced by oxidative stress.

- Antimicrobial Activity : Another investigation highlighted its antimicrobial properties, particularly against Gram-positive bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

- Antitumor Potential : Preliminary in vitro studies indicated that 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide could inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

Research Findings

Research has indicated that modifications in the chemical structure of piperidine derivatives can significantly affect their biological activity. The presence of the pyrimidine moiety in this compound enhances its interaction with biological targets, leading to improved efficacy.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Antitumor Activity | Inhibited proliferation in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine ring. For example:

- Step 1 : React 4,6-dimethylpyrimidin-2-amine with a benzyl-piperidine derivative under carbodiimide coupling conditions (e.g., EDC/HOBt) to form the carboximidamide backbone .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via NMR and LC-MS to confirm regioselectivity .

- Key Considerations : Optimize reaction time and temperature to avoid side products like N-alkylation isomers .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the 3D configuration of the piperidine and pyrimidine moieties (e.g., mean C–C bond length accuracy: ±0.003 Å) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ±0.001 Da) and isotopic patterns .

- 2D NMR (e.g., - HSQC) to assign stereochemistry and detect rotational conformers .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer :

- In vitro assays : Test inhibition of enzymes (e.g., acetylcholinesterase) via spectrophotometric methods (IC determination) .

- Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity profiling (MTT assay) and target engagement studies (e.g., fluorescence polarization) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with benzyl group) .

- Data Integration : Cross-reference docking scores with experimental IC values to refine predictive models .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

- Methodological Answer :

- Meta-analysis : Compare datasets from multiple studies (e.g., substituent effects on pyrimidine vs. piperidine regions) .

- Controlled variable testing : Synthesize analogs with single structural modifications (e.g., replacing benzyl with cyclohexylmethyl) to isolate activity contributors .

- Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in assay buffers) .

Q. How can heterogeneous reaction conditions be optimized for scalable synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., catalyst loading, solvent ratio) .

- Continuous flow chemistry : Implement microreactors to enhance mixing and reduce side reactions (residence time: <5 min) .

- In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.